molecular formula C18H25Cl2N9O4S3 B1668865 Cefotiam dihydrochloride CAS No. 66309-69-1

Cefotiam dihydrochloride

Cat. No. B1668865
CAS RN: 66309-69-1
M. Wt: 562.1 g/mol
InChI Key: BWRRTAXZCKVRON-DGPOFWGLSA-N
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Description

Cefotiam dihydrochloride is a parenteral third-generation cephalosporin antibiotic . It has broad-spectrum activity against both Gram-positive and Gram-negative bacteria . As a beta-lactam, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins .


Synthesis Analysis

The synthesis of cefotiam hydrochloride involves adding formamido thiazole acetic acid to an organic solvent, adding base and dithio-bisbenzothiazole, stirring, then adding a catalyst, and carrying out condensation reaction . This results in an active ester A. 7-ACMT is dissolved in an alkali liquor of the organic solvent, the active ester A is added for carrying out N acylation reaction, a water solution is added after the reaction ends, a water layer is obtained, hydrochloric acid is added for hydrolysis, and a hydrophilic solvent is dropwise added to separate out the cefotiam hydrochloride .


Molecular Structure Analysis

The molecular formula of Cefotiam dihydrochloride is C18H23N9O4S3 . The average mass is 598.550 Da and the monoisotopic mass is 597.056885 Da .


Chemical Reactions Analysis

Cefotiam dihydrochloride is known to undergo spontaneous hydrolysis of four ion species and hydroxide ion-catalyzed hydrolysis of the monoanion . In addition, two isomeric impurities were discovered in long-term-stability samples .


Physical And Chemical Properties Analysis

Cefotiam dihydrochloride is insoluble in EtOH, but it is soluble in H2O and DMSO . The flash point is 110 °C / > 230 °F .

Scientific Research Applications

Ocular Tissue Penetration After Surgery

A study on rabbits investigated the penetration of cefotiam dihydrochloride in ocular tissue following filtration surgery, highlighting its potential for predicting intraocular penetration in human eyes post-surgery. The concentrations of cefotiam dihydrochloride were measured in the aqueous humor and serum after intravenous administration, indicating significant intraocular penetration compared to nonoperated eyes (Fukuda et al., 2005).

Prophylaxis in Neurosurgery

Cefotiam showed effectiveness in preventing wound infections following craniotomies. A study demonstrated that a single dose significantly reduced post-operative deep wound infections, including bone flap infections, suggesting its value in surgical prophylaxis (Gaillard & Gilsbach, 2005).

Occupational Health: Sensitivity Detection

An enzyme-linked immunosorbent assay (ELISA) technique was developed to detect serum-specific antibodies to cefotiam dihydrochloride in healthcare workers exposed to the drug, highlighting occupational health concerns related to drug sensitivity (Kim et al., 2009).

Pediatric Dosage Concerns

Research indicated that standard dosing regimens of cefotiam may result in subtherapeutic plasma concentrations in children, leading to concerns about antimicrobial drug resistance. The study suggests a dosage adjustment to ensure therapeutic effectiveness (Kan et al., 2020).

Electrochemical Sensing Applications

A study on the electrochemical transfer reaction of cefotiam across a water/1,2-dichloroethane interface provided insights into the pharmacokinetics of cefotiam, including ion partitioning and Gibbs transfer energy values. This research offers a basis for developing cefotiam-sensitive ion sensors, expanding its applications beyond therapeutic uses (Liu et al., 2018).

Safety And Hazards

Cefotiam dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3.2ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H/t12-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRRTAXZCKVRON-DGPOFWGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N9O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045538
Record name Cefotiam dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefotiam hydrochloride

CAS RN

66309-69-1
Record name Cefotiam hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotiam dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTIAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7V12WDZ93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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